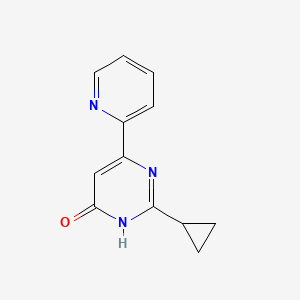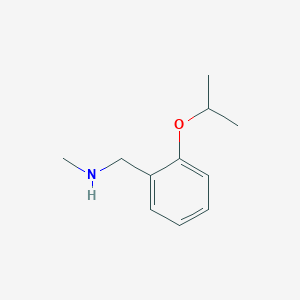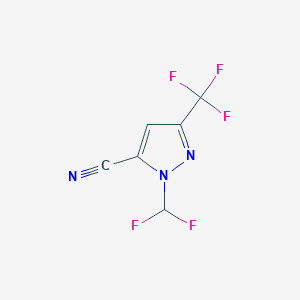
1-(difluoromethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carbonitrile
Overview
Description
Trifluoromethyl-containing compounds have three equivalent C–F bonds and constitute possible starting materials for the synthesis of diverse fluorinated compounds . Similarly, difluoromethyl compounds are also used in the synthesis of complex molecules .
Synthesis Analysis
The activation of the C–F bond in organic synthesis is a challenging task. Significant progress has been made in the C–F bond activation of trifluoromethyl-containing compounds . A novel synthesis strategy has been developed that uses common reaction conditions to transform simple building blocks into complex molecules bearing a terminal difluoromethyl group .Molecular Structure Analysis
The C–F bond is the strongest single bond in organic compounds. Trifluoromethyl-containing compounds, which have three equivalent C–F bonds, are often used as starting materials for the synthesis of diverse fluorinated compounds .Chemical Reactions Analysis
The activation of the C–F bond in organic synthesis is a challenging task. Trifluoromethyl-containing compounds, which have three equivalent C–F bonds, are often used as starting materials for the synthesis of diverse fluorinated compounds .Physical And Chemical Properties Analysis
The C–F bond is the strongest single bond in organic compounds, which contributes to the unique properties of trifluoromethyl and difluoromethyl groups .Scientific Research Applications
Crystal Structure and Reaction Mechanisms
The study of crystal structures and reaction mechanisms involving pyrazole derivatives, including 1-(difluoromethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carbonitrile, provides foundational insights for chemical synthesis and application. One investigation detailed the crystal structure obtained through X-ray crystallography and proposed a reaction mechanism of a related pyrazole compound with unsaturated carbonyl compounds, highlighting the structural and mechanistic complexity of these chemical reactions (Liu et al., 2013).
Enhancement of Spectral Properties
Research into the electronic and spectral properties of fluoropyrazolecarbonitrile derivatives, including interactions with fullerene molecules, reveals significant potential for these compounds in material science and pharmaceuticals. The study demonstrates the compound's interaction with fullerene, leading to enhanced Raman activity, which could have implications for its use in various applications (Biointerface Research in Applied Chemistry, 2022).
Environmentally Benign Synthesis
Aqueous, catalyst-free synthesis methods for pyrazole derivatives emphasize the shift towards greener chemical processes. The synthesis of 6-amino-3-(trifluoromethyl)-1,4-dihydro-1-phenyl-4-arylpyrano[2,3-c]pyrazole-5-carbonitriles without the use of catalysts in water underlines the advancements in environmentally friendly chemical synthesis (Yu et al., 2014).
Applications in Crop Protection
The selective synthesis of pyrazole derivatives for use in crop protection illustrates the compound's potential agricultural applications. This research underscores the high selectivity and efficiency of producing pyrazole derivatives under mild conditions, highlighting their significance as intermediates in developing agricultural chemicals (Plem et al., 2015).
Multicomponent Reactions for Drug Discovery
The use of multicomponent reactions to synthesize complex molecules such as spirooxindoles, which have significant biological activity and applications in drug discovery, showcases the versatility of pyrazole derivatives in medicinal chemistry (Ryzhkova et al., 2021).
Mechanism of Action
Future Directions
properties
IUPAC Name |
2-(difluoromethyl)-5-(trifluoromethyl)pyrazole-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2F5N3/c7-5(8)14-3(2-12)1-4(13-14)6(9,10)11/h1,5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNVNIUGZYPGAOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N(N=C1C(F)(F)F)C(F)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2F5N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(difluoromethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carbonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



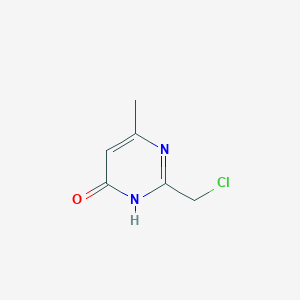
![3-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]propyl chloroacetate](/img/structure/B1461061.png)
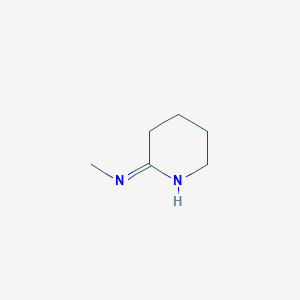
![N-(1,3-benzothiazol-2-yl)-2-hydroxy-4-oxo-4H-pyrimido[2,1-b][1,3]benzothiazole-3-carboxamide](/img/structure/B1461064.png)
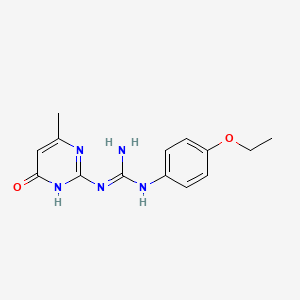
![2-amino-6-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-ol](/img/structure/B1461070.png)
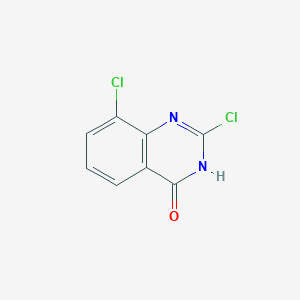
![3-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-5-amine](/img/structure/B1461072.png)
